Disodium deuterium phosphate

Vue d'ensemble

Description

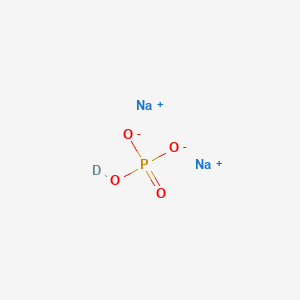

Disodium deuterium phosphate, also known as disodium hydrogen phosphate-D1, is a chemical compound with the formula DNa₂O₄P. It is a deuterated form of disodium hydrogen phosphate, where the hydrogen atom is replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

Mécanisme D'action

Target of Action

Disodium deuterium phosphate primarily targets the intestinal lumen . It is used to treat conditions like constipation and to cleanse the bowel before a colonoscopy . The compound’s role is to increase the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, the intestinal lumen. The compound works by increasing the amount of solute present in the intestinal lumen, creating an osmotic gradient . This osmotic gradient draws water into the lumen, leading to increased mobility through the large intestine . This process results in the distention and promotion of peristalsis, leading to the evacuation of the bowel .

Biochemical Pathways

This compound affects the biochemical pathways related to phosphate balance and carbon flux . Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . Therefore, cells have elaborate responses to phosphate limitation . Phosphorous participates in bone deposition, calcium metabolism, utilization of B complex vitamins, and acts as a buffer in acid-base equilibrium .

Pharmacokinetics

The pharmacokinetics of this compound, like other deuterated compounds, can be influenced by the kinetic isotope effect . Due to the twofold higher mass of deuterium compared with hydrogen, the C-D bond is much more resistant toward oxidative processes . This resistance can potentially improve the safety, efficacy, and/or tolerability of a therapeutic agent .

Result of Action

The result of the action of this compound is the increased mobility through the large intestine, leading to the distention and promotion of peristalsis, and the evacuation of the bowel . This can help in conditions like constipation and in preparing the bowel for a colonoscopy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, deuteration can be influenced by the acidic nature of α hydrogens . They can be exchanged with deuterium by reaction with D2O (heavy water). The process is accelerated by the addition of an acid or base; an excess of D2O is required . Moreover, the unique properties of deuterium suggest that it would have a significant impact on biological systems . Deuteration alters, or altogether disrupts numerous physiological processes, as well as the morphology of affected cells or organisms .

Analyse Biochimique

Biochemical Properties

Disodium deuterium phosphate plays a significant role in biochemical reactions, particularly those involving phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . The interaction between this compound and these enzymes is crucial for understanding the enzyme kinetics and the role of deuterium in biochemical reactions. Additionally, the compound’s interaction with proteins can influence protein folding and stability, as deuterium can affect hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that deuterium can affect the stability and function of proteins and nucleic acids, leading to changes in gene expression . The presence of this compound in the cellular environment can also impact cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, potentially inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary over time . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and function . Studies have shown that there are threshold effects, where certain dosages are required to observe specific biochemical or physiological changes. Additionally, high doses of this compound can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic flux and metabolite levels . The compound can influence the activity of these enzymes, leading to changes in the overall metabolic state of the cell. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADPH, which are essential for cellular energy and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via phosphate transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper localization and function . The subcellular localization of the compound can also affect its activity, as different cellular environments can modulate its interactions and biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Disodium deuterium phosphate can be synthesized by reacting deuterated phosphoric acid (D₃PO₄) with sodium hydroxide (NaOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

D3PO4+2NaOH→DNa2O4P+2H2O

Industrial Production Methods

Industrial production of this compound involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to produce monosodium phosphate. The resulting solution is then partially neutralized with sodium hydroxide to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Disodium deuterium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form deuterated phosphoric acid and sodium salts.

Hydrolysis: In aqueous solutions, it can hydrolyze to form deuterated phosphoric acid and sodium hydroxide.

Substitution: Can participate in substitution reactions where the deuterium atom is replaced by other isotopes or elements.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and other deuterated compounds. Reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include deuterated phosphoric acid, sodium salts, and various deuterated organic and inorganic compounds .

Applications De Recherche Scientifique

Disodium deuterium phosphate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in isotopic labeling studies and as a buffer in various chemical reactions.

Biology: Employed in metabolic studies to trace deuterium incorporation in biological systems.

Medicine: Utilized in the development of deuterated drugs and in studies involving deuterium’s effects on biological processes.

Industry: Applied in the production of deuterated materials and as a component in specialized industrial processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disodium hydrogen phosphate (Na₂HPO₄): The non-deuterated form of disodium deuterium phosphate.

Monosodium phosphate (NaH₂PO₄): A related compound with one sodium atom and two hydrogen atoms.

Trisodium phosphate (Na₃PO₄): A compound with three sodium atoms and no hydrogen atoms.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct isotopic properties. This makes it valuable in research applications where isotopic labeling and tracing are required. Its deuterated nature also provides insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .

Activité Biologique

Disodium deuterium phosphate (DDP), a deuterated form of disodium hydrogen phosphate, has garnered interest due to its unique isotopic properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical and Physical Properties

This compound has the chemical formula and is characterized by the substitution of hydrogen atoms with deuterium. This substitution influences its physicochemical properties, including solubility and reactivity, which can affect biological processes.

Target of Action : DDP primarily interacts with the intestinal lumen .

Mode of Action : The compound increases solute concentration in the intestinal lumen, creating an osmotic gradient that enhances peristalsis and bowel evacuation.

Biochemical Pathways : DDP plays a significant role in phosphate metabolism and carbon flux , impacting various cellular functions.

Pharmacokinetics

The pharmacokinetics of DDP are influenced by the kinetic isotope effect , which alters the rates of biochemical reactions involving the compound. This effect can lead to variations in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterparts.

Cellular Effects

Research indicates that DDP can influence cell signaling pathways and gene expression. For example, deuterium enrichment has been shown to stabilize proteins and nucleic acids, affecting cellular metabolism .

Case Studies

- Bacterial Growth : A study investigated the effects of varying deuterium concentrations on bacterial growth. It was found that low levels of deuterium (0.01% enrichment) activated growth in certain bacteria like Methylobacterium organopholium and Hyphomonas jannaschiana .

- Eukaryotic Cells : In experiments with Drosophila melanogaster, low deuterium concentrations positively affected lifespan, suggesting beneficial biological effects at specific isotopic levels .

Properties and Interactions

DDP is involved in numerous biochemical reactions:

- Acts as a substrate for enzymes such as alkaline phosphatase, facilitating the hydrolysis of phosphate esters.

- Alters cellular processes through interactions with various biomolecules, potentially inhibiting or activating enzyme activity .

Applications in Research

DDP is widely utilized in scientific research due to its isotopic labeling capabilities:

- Chemistry : Used as a reagent in isotopic labeling studies.

- Biology : Employed in metabolic studies to trace deuterium incorporation.

- Medicine : Investigated for developing deuterated drugs and understanding deuterium's effects on biological processes .

Summary Table of Biological Effects

| Study Focus | Organism/Cell Type | Deuterium Concentration | Observed Effect |

|---|---|---|---|

| Bacterial Growth | Methylobacterium organopholium | 0.01% | Enhanced growth |

| Bacterial Growth | Hyphomonas jannaschiana | 0.01% | Enhanced growth |

| Eukaryotic Lifespan | Drosophila melanogaster | 7.5% | Increased lifespan |

| Fibroblast Cell Lines | L929 fibroblast cells | 0.06% | Activated growth |

Propriétés

IUPAC Name |

disodium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIILDVGGAEEIG-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.